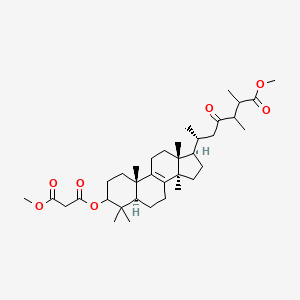
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester is a complex organic compound with a unique structure. It belongs to the class of lanostane triterpenoids, which are known for their diverse biological activities. This compound is characterized by its lanostane skeleton, which is a tetracyclic triterpene structure, and various functional groups that contribute to its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Lanostane Skeleton: This is achieved through cyclization reactions that form the tetracyclic structure.
Functional Group Modifications: Introduction of the methoxy, dioxopropoxy, and oxo groups is done through specific reactions such as esterification, oxidation, and substitution.
Methyl Ester Formation: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency, purification techniques like chromatography to isolate the desired product, and stringent quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where its biological activities may be beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism by which Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester can be compared with other lanostane triterpenoids, such as:
Lanosterol: A precursor to steroids, with a simpler structure lacking the additional functional groups.
Betulinic Acid: Known for its anticancer properties, with a different set of functional groups.
Ganoderic Acids: Found in Ganoderma mushrooms, with diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages in certain applications over other similar compounds.
属性
CAS 编号 |
55516-72-8 |
|---|---|
分子式 |
C36H56O7 |
分子量 |
600.8 g/mol |
IUPAC 名称 |
3-O-[(5R,10S,13R,14R,17R)-17-[(2R)-7-methoxy-5,6-dimethyl-4,7-dioxoheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-methyl propanedioate |
InChI |
InChI=1S/C36H56O7/c1-21(19-27(37)22(2)23(3)32(40)42-10)24-13-17-36(8)26-11-12-28-33(4,5)29(43-31(39)20-30(38)41-9)15-16-34(28,6)25(26)14-18-35(24,36)7/h21-24,28-29H,11-20H2,1-10H3/t21-,22?,23?,24-,28+,29?,34-,35-,36+/m1/s1 |
InChI 键 |
MSXVALCSTTYOHS-XLJXAITMSA-N |
手性 SMILES |
C[C@H](CC(=O)C(C)C(C)C(=O)OC)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(C4(C)C)OC(=O)CC(=O)OC)C)C)C |
规范 SMILES |
CC(CC(=O)C(C)C(C)C(=O)OC)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=O)OC)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


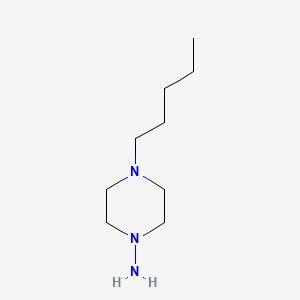
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
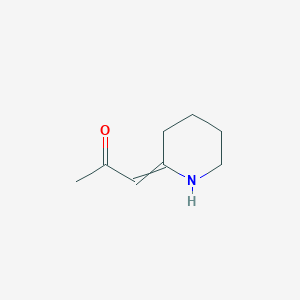
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
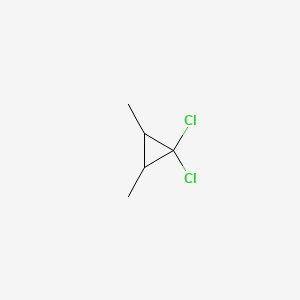
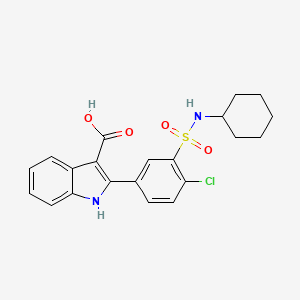
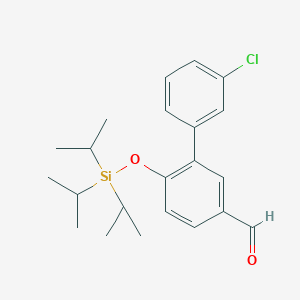
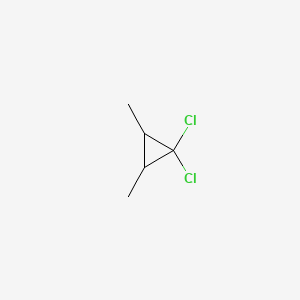

![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)

